Sulfone, dichloromethyl phenyl

Vue d'ensemble

Description

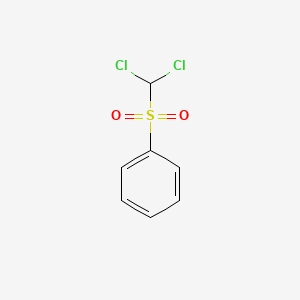

Sulfone, dichloromethyl phenyl (DCMP) is a chemical compound with the molecular formula C6H4Cl2SO2. It is an important intermediate in the synthesis of many organic compounds, and has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. DCMP is a highly versatile compound, and its properties can be tailored to suit different needs. We will also explore potential future directions for DCMP.

Applications De Recherche Scientifique

1. Structural Analysis

Dichloromethyl phenyl sulfone has been structurally analyzed using X-ray crystallography. This analysis revealed the compound crystallizes with two chemically identical molecules in the asymmetric unit, demonstrating small geometric differences. This study is crucial for understanding the compound's molecular structure and properties (Roch Chan-Yu-King et al., 2002).

2. Synthesis Applications

In synthetic chemistry, dichloromethyl phenyl sulfone is used for the oxidative chlorination of 2-hydroxyethyl alkyl(phenyl) sulfides. This process demonstrates its utility in creating specific sulfone compounds, which are important in various chemical syntheses (A. R. Derzhinskii et al., 1976).

3. Material Science

In material science, dichloromethyl phenyl sulfone-related compounds are synthesized for use in proton-exchange membranes in fuel cells. These materials exhibit high thermal, thermooxidative, and hydrolytic stabilities, crucial for sustainable energy technologies (M. Schuster et al., 2007).

4. Ion-Exchange Materials

The compound is also used in the development of ion-exchange materials. For instance, sulfonated phenyl functionalized polystyrene-butadiene copolymers have been synthesized using a derivative of dichloromethyl phenyl sulfone, indicating its potential in creating flexible ion-exchange materials (W. Ying et al., 2017).

5. Battery Technology

In battery technology, derivatives of dichloromethyl phenyl sulfone, such as Phenyl Vinyl Sulfone (PVS), have been utilized as electrolyte additives. These additives help construct protective interface films on lithium-rich cathodes, enhancing battery life and performance (Xiongwen Zheng et al., 2016).

6. Organic Chemistry

In organic chemistry, dichloromethyl phenyl sulfone has been used as an activating agent in the Pfitzner-Moffatt oxidation process, converting alcohols to the corresponding ketones and aldehydes under mild conditions (Hsing‐Jang Liu & J. M. Nyangulu, 1988).

Propriétés

IUPAC Name |

dichloromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHKXAPREQUMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185439 | |

| Record name | Sulfone, dichloromethyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfone, dichloromethyl phenyl | |

CAS RN |

31540-74-6 | |

| Record name | Sulfone, dichloromethyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031540746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, dichloromethyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)